molecular formula C14H14N6OS B5611188 2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4,6-pyrimidinediamine

2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4,6-pyrimidinediamine

Cat. No. B5611188
M. Wt: 314.37 g/mol
InChI Key: BJRTUHSGRVRHOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, starting from thioxopyrimidine derivatives and proceeding through various steps, including cyclization and nucleophilic substitution reactions, to introduce the desired functional groups and achieve the complex structure of the target molecule (Ho & Yao, 2009).

Molecular Structure Analysis

Structural characterization typically employs a range of techniques, including IR, NMR, mass, and UV–vis spectroscopy, along with elemental analysis. These methods confirm the presence of key functional groups and the overall molecular architecture of the compound. Single-crystal X-ray diffraction is often used to elucidate the precise three-dimensional structure, revealing planar conformations and the spatial arrangement of different substituents (Yang et al., 2014).

Chemical Reactions and Properties

This compound may participate in various chemical reactions, including interactions with amines, which can lead to the opening of the oxadiazole ring and substitution reactions at the pyrimidine moiety. Such reactivity is indicative of the compound's potential utility in synthesizing further derivatized chemicals (Yakubkene & Vainilavichyus, 1998).

Physical Properties Analysis

The physical properties, such as fluorescence, are influenced by the compound's structure. For instance, related compounds have been shown to display intense blue to yellow-green fluorescence in solutions, a characteristic that can be tuned by modifying the substituents attached to the core structure (Ho & Yao, 2009).

Chemical Properties Analysis

The chemical behavior of this compound can be influenced by its functional groups and overall molecular structure. For example, the presence of the oxadiazole ring and pyrimidine moiety may confer certain reactivity patterns, such as susceptibility to nucleophilic attacks or participation in ring-opening reactions, which could be exploited for further chemical transformations (Yakubkene & Vainilavichyus, 1998).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, many pyrimidine derivatives are used as drugs and their mechanisms of action involve interaction with biological targets .

Safety and Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its biological activity, its chemical reactivity, and its potential applications in areas such as medicinal chemistry .

properties

IUPAC Name

2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS/c1-8-2-4-9(5-3-8)13-19-12(21-20-13)7-22-14-17-10(15)6-11(16)18-14/h2-6H,7H2,1H3,(H4,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRTUHSGRVRHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=N3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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